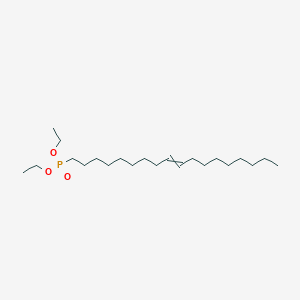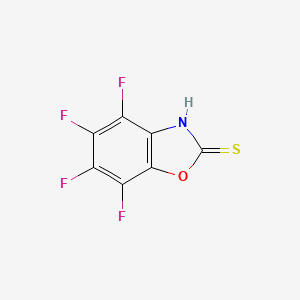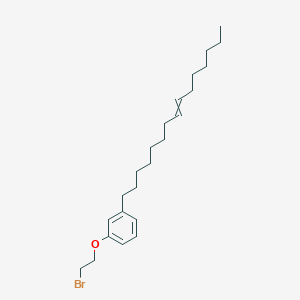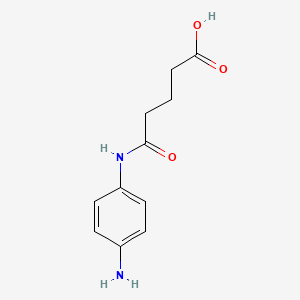
(3R)-6-(Benzyloxy)hexa-1,4-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-6-(Benzyloxy)hexa-1,4-dien-3-ol is an organic compound that features a benzyl ether group attached to a hexa-1,4-dien-3-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-6-(Benzyloxy)hexa-1,4-dien-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and a suitable diene precursor.
Protection of Hydroxyl Group: The hydroxyl group of benzyl alcohol is protected using a suitable protecting group, such as a silyl ether.
Formation of Diene: The protected benzyl alcohol is then subjected to a series of reactions to form the hexa-1,4-diene structure.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3R)-6-(Benzyloxy)hexa-1,4-dien-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated alcohols.
Substitution: The benzyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated alcohols.
Substitution: Various substituted benzyl ethers.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential precursor for pharmaceutical compounds.
Industry: Could be used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (3R)-6-(Benzyloxy)hexa-1,4-dien-3-ol would depend on its specific application
Comparison with Similar Compounds
Similar Compounds
(3R)-6-(Methoxy)hexa-1,4-dien-3-ol: Similar structure but with a methoxy group instead of a benzyloxy group.
(3R)-6-(Ethoxy)hexa-1,4-dien-3-ol: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
(3R)-6-(Benzyloxy)hexa-1,4-dien-3-ol is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions compared to other similar compounds.
Properties
CAS No. |
921764-10-5 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
(3R)-6-phenylmethoxyhexa-1,4-dien-3-ol |
InChI |
InChI=1S/C13H16O2/c1-2-13(14)9-6-10-15-11-12-7-4-3-5-8-12/h2-9,13-14H,1,10-11H2/t13-/m1/s1 |
InChI Key |
YACMDKPWOQGRMU-CYBMUJFWSA-N |
Isomeric SMILES |
C=C[C@H](C=CCOCC1=CC=CC=C1)O |
Canonical SMILES |
C=CC(C=CCOCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


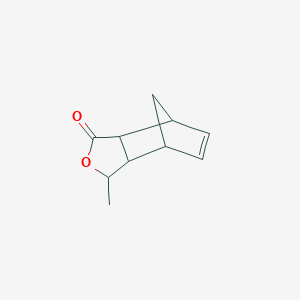
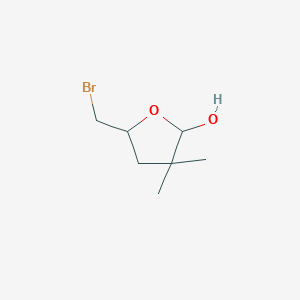
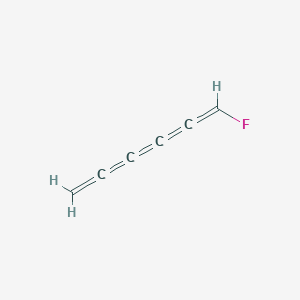
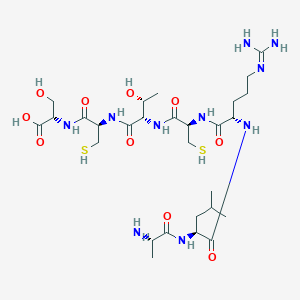
![1-Methylidenehexahydro-3H-[1,3]oxazolo[3,4-a]pyridin-3-one](/img/structure/B14194530.png)
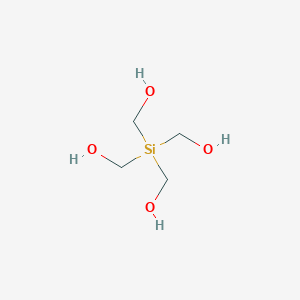
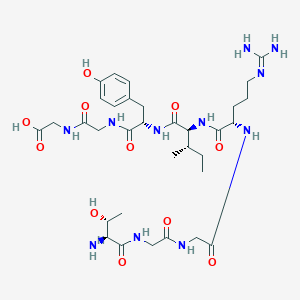
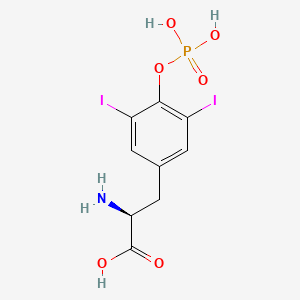
![2-[2-(Benzyloxy)ethylidene]pentan-1-ol](/img/structure/B14194557.png)
